

# Application Notes and Protocols: Deprotonation of Phenyl Vinyl Sulfide for Electrophile Reactions

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## Compound of Interest

Compound Name: *Phenyl vinyl sulfide*

Cat. No.: *B156575*

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## Abstract

This document provides detailed application notes and protocols for the deprotonation of **phenyl vinyl sulfide** and its subsequent reaction with a variety of electrophiles. This method represents a powerful tool in organic synthesis, leveraging the principles of "umpolung" to effectively utilize **phenyl vinyl sulfide** as an acyl anion equivalent. The resulting  $\alpha$ -substituted vinyl sulfides are versatile intermediates that can be further transformed into valuable ketones and other functionalized molecules, finding broad application in the synthesis of complex organic scaffolds relevant to drug discovery and development.

## Introduction

**Phenyl vinyl sulfide** (PVS) is a versatile bifunctional reagent in organic chemistry.<sup>[1]</sup> While the vinyl group can participate in various cycloaddition reactions, its synthetic utility is significantly expanded through deprotonation of the  $\alpha$ -vinylic proton. Treatment of PVS with a strong base, such as n-butyllithium, generates a nucleophilic vinyl lithium species, 1-(phenylthio)vinyl lithium.<sup>[2]</sup> This transformation inverts the typical electrophilic character of the  $\alpha$ -carbon of a vinyl sulfide, a concept known as "umpolung" or polarity inversion. The resulting lithiated species is a potent nucleophile that readily reacts with a wide range of electrophiles to afford  $\alpha$ -substituted

**phenyl vinyl sulfides**. These products can be subsequently hydrolyzed to furnish ketones, making **phenyl vinyl sulfide** a practical synthetic equivalent of a ketene or an acyl anion.[3]

## Applications in Organic Synthesis

The deprotonation-alkylation strategy of **phenyl vinyl sulfide** provides a robust method for the formation of carbon-carbon and carbon-heteroatom bonds. The resulting  $\alpha$ -substituted vinyl sulfides are valuable intermediates that can be further elaborated. For instance, acid-catalyzed hydrolysis of these compounds yields ketones, providing a two-step synthesis of ketones from electrophiles.

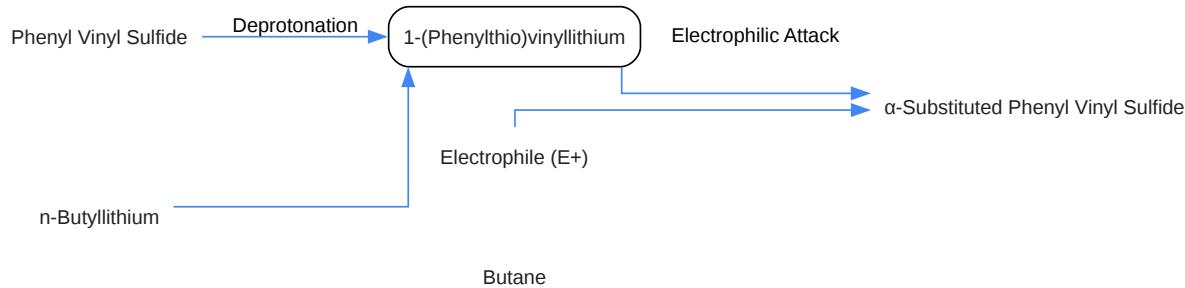
This methodology has been employed in the synthesis of complex natural products and is of significant interest to the pharmaceutical industry. The ability to form ketones and other functional groups in a controlled manner is crucial for the construction of novel molecular architectures for drug candidates. Furthermore, the phenyl vinyl sulfone and sulfoxide derivatives, accessible from **phenyl vinyl sulfide**, are also important synthetic intermediates, often used as Michael acceptors in conjugate addition reactions.[2]

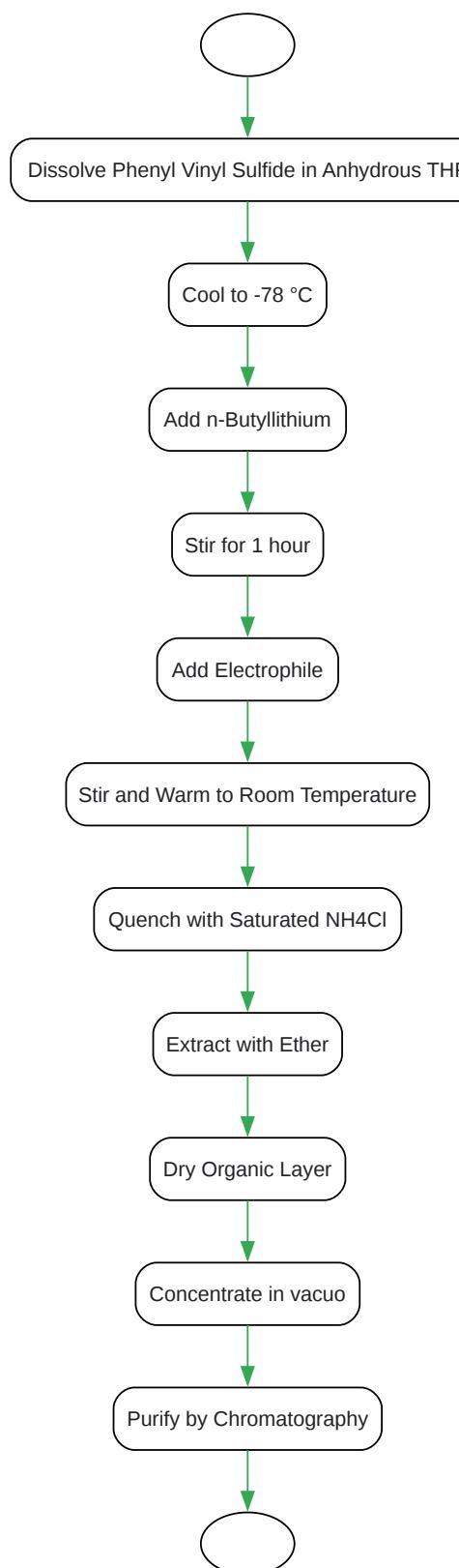
## Reaction Mechanism and Workflow

The overall process involves two key steps: the deprotonation of **phenyl vinyl sulfide** to form the vinyl lithium intermediate, followed by the reaction of this intermediate with an electrophile.

## Reaction Mechanism

The reaction is initiated by the deprotonation of the  $\alpha$ -vinylic proton of **phenyl vinyl sulfide** by a strong base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. This generates the resonance-stabilized 1-(phenylthio)vinyl lithium. This nucleophilic species then attacks the electrophile, forming a new bond at the  $\alpha$ -position of the vinyl sulfide.



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## References

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